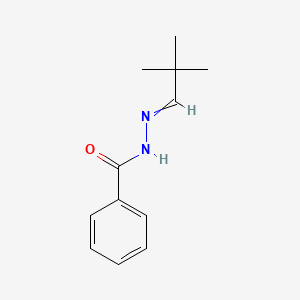
2,6-Dibromo-3-fluoro-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-3-fluoro-4-iodopyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties. The presence of multiple halogen atoms in this compound makes it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluoro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 3-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 2 and 6 positions. Iodination can then be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reagent concentration, optimizing the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromo-3-fluoro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or organostannanes under inert atmosphere conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2,6-Dibromo-3-fluoro-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Serves as a precursor for bioactive compounds in medicinal chemistry.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-3-fluoro-4-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s electronic properties, enhancing its binding affinity to molecular targets. The exact pathways involved can vary based on the specific biological or chemical context .
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 2,4-Dibromo-3-iodopyridine
Comparison: 2,6-Dibromo-3-fluoro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5HBr2FIN |
|---|---|
Peso molecular |
380.78 g/mol |
Nombre IUPAC |
2,6-dibromo-3-fluoro-4-iodopyridine |
InChI |
InChI=1S/C5HBr2FIN/c6-3-1-2(9)4(8)5(7)10-3/h1H |
Clave InChI |
QGDYFQRMXSIEIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Br)Br)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


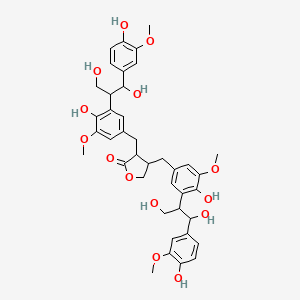
![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)
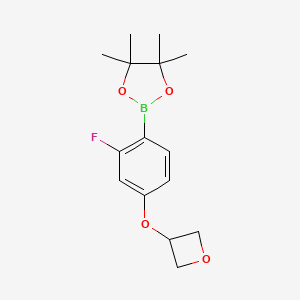
![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)
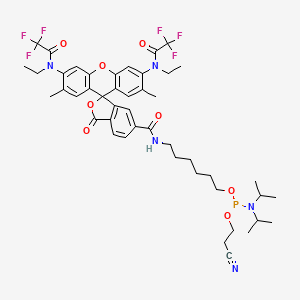
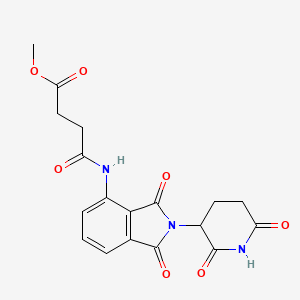
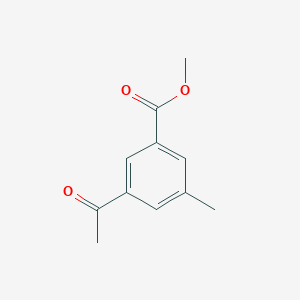

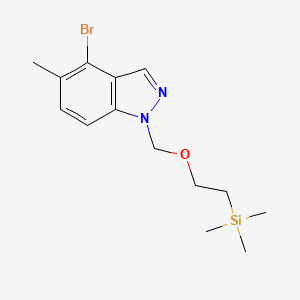
![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
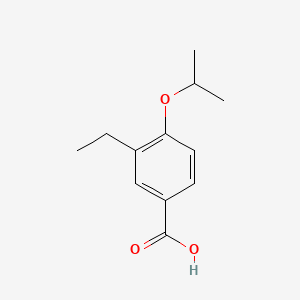
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14771041.png)
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
